molecular formula C11H9ClO4 B13718100 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one

5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one

Cat. No.: B13718100
M. Wt: 240.64 g/mol
InChI Key: DJSDKVRXGDYSLL-UHFFFAOYSA-N
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Description

5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one typically involves the reaction of 6-methoxybenzofuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Reactions: Products include amides, esters, and thioesters.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-methoxybenzofuran: Lacks the chloroacetyl group, resulting in different chemical properties and biological activities.

    5-(bromoacetyl)-6-methoxy-1-benzofuran-3(2H)-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which can lead to different reactivity and applications.

    5-(chloroacetyl)-1-benzofuran-3(2H)-one: Lacks the methoxy group, affecting its chemical and biological properties.

Uniqueness

5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one is unique due to the presence of both the chloroacetyl and methoxy groups

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

5-(2-chloroacetyl)-6-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C11H9ClO4/c1-15-10-3-11-7(9(14)5-16-11)2-6(10)8(13)4-12/h2-3H,4-5H2,1H3

InChI Key

DJSDKVRXGDYSLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=O)COC2=C1)C(=O)CCl

Origin of Product

United States

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